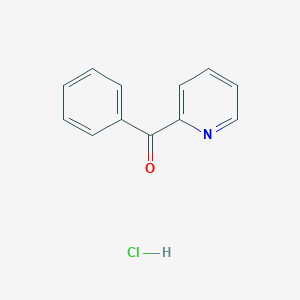![molecular formula C20H21N5O2 B12496960 4-[4-Hydroxy-2-(4-methylpiperidin-1-yl)-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-5-yl]benzonitrile](/img/structure/B12496960.png)
4-[4-Hydroxy-2-(4-methylpiperidin-1-yl)-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-5-yl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-3H,5H,6H,8H-pyrido[2,3-d]pyrimidin-5-yl]benzonitrile is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-3H,5H,6H,8H-pyrido[2,3-d]pyrimidin-5-yl]benzonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the piperidine moiety: This step involves the reaction of the pyrido[2,3-d]pyrimidine intermediate with 4-methylpiperidine under suitable conditions.
Attachment of the benzonitrile group:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and other advanced techniques.
化学反応の分析
Types of Reactions
4-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-3H,5H,6H,8H-pyrido[2,3-d]pyrimidin-5-yl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under certain conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.
科学的研究の応用
4-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-3H,5H,6H,8H-pyrido[2,3-d]pyrimidin-5-yl]benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Its inhibitory properties make it a candidate for drug development, especially for targeting specific enzymes involved in disease pathways.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-3H,5H,6H,8H-pyrido[2,3-d]pyrimidin-5-yl]benzonitrile involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects.
類似化合物との比較
Similar Compounds
- 4-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-3H,5H,6H,8H-pyrido[2,3-d]pyrimidin-5-yl]benzonitrile
- 4-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-3H,5H,6H,8H-pyrido[2,3-d]pyrimidin-5-yl]benzamide
- 4-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-3H,5H,6H,8H-pyrido[2,3-d]pyrimidin-5-yl]benzoic acid
Uniqueness
The uniqueness of 4-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-3H,5H,6H,8H-pyrido[2,3-d]pyrimidin-5-yl]benzonitrile lies in its specific structure, which allows it to interact with certain enzymes in a highly selective manner. This selectivity makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C20H21N5O2 |
|---|---|
分子量 |
363.4 g/mol |
IUPAC名 |
4-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidin-5-yl]benzonitrile |
InChI |
InChI=1S/C20H21N5O2/c1-12-6-8-25(9-7-12)20-23-18-17(19(27)24-20)15(10-16(26)22-18)14-4-2-13(11-21)3-5-14/h2-5,12,15H,6-10H2,1H3,(H2,22,23,24,26,27) |
InChIキー |
LTRPOGZBTCIIKK-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CC1)C2=NC3=C(C(CC(=O)N3)C4=CC=C(C=C4)C#N)C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-4-methylbenzamide](/img/structure/B12496898.png)


![Methyl 5-{[3-methoxy-4-(thiophen-2-ylmethoxy)benzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12496921.png)
![Methyl 3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12496922.png)





![1-{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12496963.png)
